Pantera

Übersicht

Beschreibung

The analysis of chemical substances like "Pantera" involves understanding their molecular structures, chemical reactions, physical properties, and chemical properties. This comprehensive analysis aids in elucidating the behavior and potential applications of such substances in various scientific and industrial contexts.

Synthesis Analysis

The synthesis of molecules such as "this compound" involves complex reactions that are guided by their molecular structures. Computational methodologies play a crucial role in predicting accurate equilibrium structures, which are essential for understanding the chemical and physical properties of molecules (Puzzarini, 2016).

Molecular Structure Analysis

The molecular structure is foundational in determining the properties and reactivity of chemical substances. Advanced computational tools and machine learning models, trained on databases of ab initio calculation results, can predict various electronic properties, offering insights into the molecular structure and its implications on chemical behavior (Montavon et al., 2013).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of substances like "this compound" requires a deep dive into their atomic and molecular interactions. Tools such as AIM2000 enable the analysis of molecular structure and calculation of properties of atoms in molecules, aiding in the elucidation of chemical reactions and properties (Biegler-König & Schönbohm, 2002).

Physical Properties Analysis

The analysis of physical properties encompasses a broad range of characteristics, from melting and boiling points to solubility and density. Techniques like PyInteraph, which uses graph theory for the analysis of structural ensembles, contribute significantly to understanding the physical properties related to the molecular interactions within substances (Tiberti et al., 2014).

Wissenschaftliche Forschungsanwendungen

Smart Grid Research and Innovation

The PANTERA (PAN European Technology Energy Research Approach) project plays a significant role in the field of smart grid research in the EU. It provides a platform for stakeholders in the smart grid domain, focusing on reviewing regulations, codes, and standards across the EU. The project aids in the development of network codes, as demonstrated by a case study in Ireland. This research has shown that this compound creates opportunities to foster smart grid R&D and innovation through shared insights on the this compound platform (Carroll et al., 2021).

Enhancing Research in Balkan Region

The this compound project also highlights work in the Balkan region, especially through workshops and collaborative efforts. The project's main objectives involve strengthening research and innovation in smart grids, energy storage, and local energy systems. It assesses potential improvements and future steps for enhancing the research environment in this region (Stanev et al., 2019).

Citizen Participation in Energy Transition

Another aspect of this compound's work includes identifying gaps and barriers in regulations, standards, and network codes that hinder citizen participation in the energy transition in Europe. This research focuses on the challenges and enablers for citizen engagement in the smart energy transition, including demand response, renewable energy resources, and local energy markets (Nouri et al., 2022).

Smart Grid Standardization

This compound contributes to the development of smart grid standards, which is crucial for integrating various technologies into a unified system. This standardization is seen as a method of transforming research into successful processes and products, essential for a decarbonized energy system (Mutule et al., 2021).

Language and Translation Studies

The this compound project also extends to language studies, particularly concerning the Portuguese-Norwegian language pair. It focuses on creating a parallel corpus for studying translation between these two languages, providing insights into linguistic and cultural studies (Santos, 2019).

Boosting Smart Grid Technology R&I

This compound has achieved its objective of creating a multi-dimensional platform that enhances research and innovation in energy systems. This platform focuses on local energy systems in the European Smart Grid, particularly in low spending countries, fostering successful partnerships and adaptive strategies (Efthymiou et al., 2022).

Eigenschaften

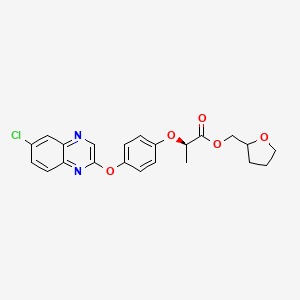

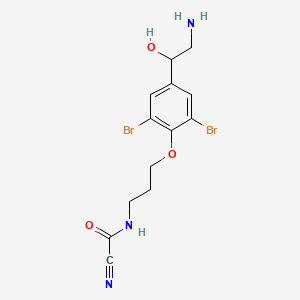

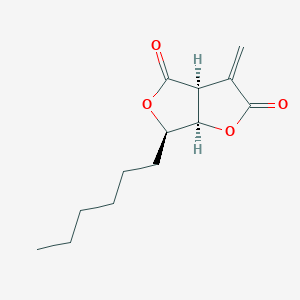

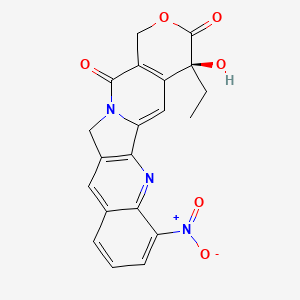

IUPAC Name |

oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDWPHJZANJGB-IKJXHCRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331653 | |

| Record name | oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200509-41-7 | |

| Record name | Quizalofop-p-tefuryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200509417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-P-TEFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV677O0SU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the target of imazamox in plants?

A1: Imazamox targets the acetolactate synthase (ALS) enzyme in plants. [] This enzyme is crucial for the synthesis of essential amino acids, and its inhibition disrupts plant growth, ultimately leading to weed death.

Q2: How does the Ser-653-Asn mutation in the ALS enzyme confer resistance to imazamox in wheat?

A2: The Ser-653-Asn mutation in the ALS enzyme, found in some wheat cultivars like Rafalin and Pantera, reduces the binding affinity of imazamox to the enzyme. [] This decreased sensitivity allows these wheat varieties to tolerate the herbicide while weeds are still effectively controlled.

Q3: Does the this compound wheat cultivar solely rely on target-site resistance to imazamox?

A3: No, while the this compound wheat cultivar carries the Ser-Asn627 mutation in two of its three ALS genes (imi1 and imi2), research suggests that additional non-target resistance mechanisms contribute to its overall resistance. []

Q4: What are the additional mechanisms contributing to imazamox resistance in the this compound wheat cultivar?

A4: Besides the target-site mutation, this compound exhibits enhanced detoxification of imazamox compared to susceptible wheat cultivars. [] Metabolomic studies revealed higher imazamox metabolism in this compound, especially at elevated herbicide concentrations, suggesting an inducible detoxification mechanism.

Q5: Are there any negative effects of imazamox on onion crops?

A5: Studies using this compound 40 EC on onion crops showed no signs of phytotoxicity, such as temporary discoloration, which were observed with other herbicides like Fusilade Super and Agil 100 EC. [] this compound also led to the highest yield increase compared to the other tested herbicides.

Q6: What is the mechanism of action of paclitaxel in the this compound Lux drug-eluting balloon?

A6: Paclitaxel, the active ingredient in the this compound Lux DEB, inhibits smooth muscle cell proliferation, a key factor in restenosis (re-narrowing) of blood vessels after angioplasty procedures. [, ] By releasing paclitaxel locally at the treated site, the this compound Lux aims to prevent restenosis and maintain vessel patency.

Q7: What excipient is used in the this compound Lux DEB and how does it impact its performance?

A7: The this compound Lux DEB utilizes a proprietary matrix containing paclitaxel and butyryl-trihexyl citrate (BTHC) as an excipient. [, ] While the specific role of BTHC in the this compound Lux is not explicitly detailed in the provided research, it likely contributes to paclitaxel delivery and drug release kinetics.

Q8: Are there any clinical data supporting the efficacy of the this compound Lux DEB in treating coronary in-stent restenosis?

A8: Yes, clinical trials like the REGistry of Paclitaxel Eluting Balloon in ISR (REGPEB) study demonstrated that the this compound Lux DEB is effective and well-tolerated in treating both bare metal stent (BMS) and drug-eluting stent (DES) in-stent restenosis. [] The study reported favorable acute and long-term outcomes with low rates of major adverse cardiac events (MACE).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

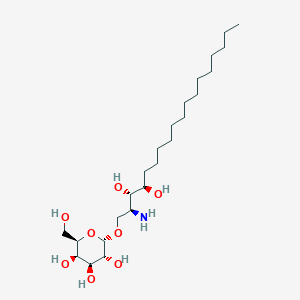

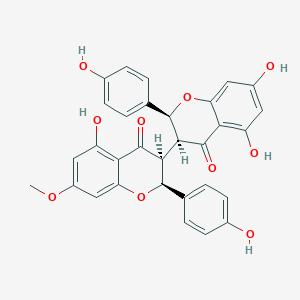

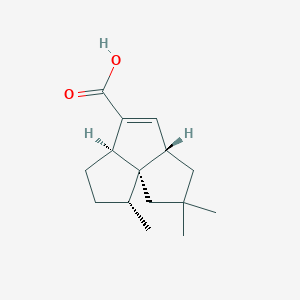

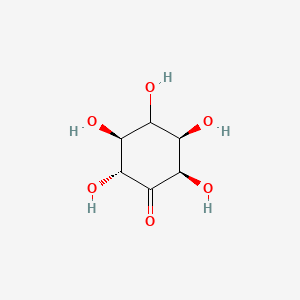

![(1R,2R,5S,8S,9S,10R,11S,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1254239.png)